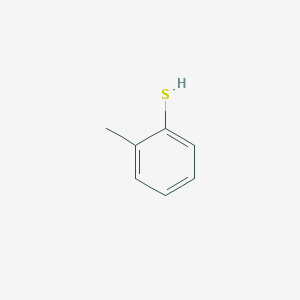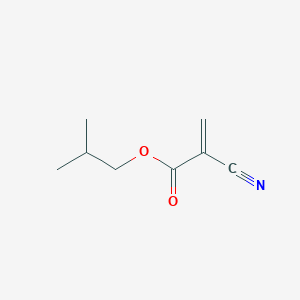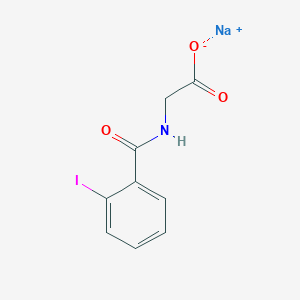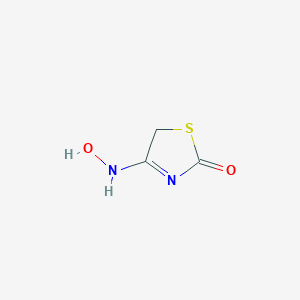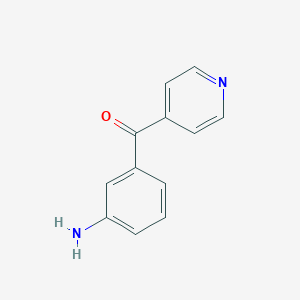![molecular formula C30H52 B091094 (1S,3R,6S,11R,12S,15S,16S,21S)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane CAS No. 18046-88-3](/img/structure/B91094.png)
(1S,3R,6S,11R,12S,15S,16S,21S)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is one of the serratane-type triterpenoids, which are secondary metabolites found in various plant species, particularly those belonging to the Lycopodium genus . These compounds have garnered interest due to their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
(1S,3R,6S,11R,12S,15S,16S,21S)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane can be isolated from plants such as Lycopodium cernuum through extraction and chromatographic techniques . The dried and powdered whole plant is typically extracted with methanol to obtain a dark brown extract. This extract is then subjected to a series of chromatographic techniques to yield pure serratane I
Analyse Chemischer Reaktionen
(1S,3R,6S,11R,12S,15S,16S,21S)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serratane I can lead to the formation of serratenedione, while reduction can yield serratenediol .
Wissenschaftliche Forschungsanwendungen
(1S,3R,6S,11R,12S,15S,16S,21S)-1,7,7,11,16,20,20-heptamethylpentacyclo[138003,1206,11In chemistry, it serves as a model compound for studying triterpenoid biosynthesis and chemical transformations . In biology and medicine, serratane I and its derivatives have shown promising activities, including anti-tumor, anti-inflammatory, and neuroprotective effects . These properties make serratane I a potential candidate for the development of new therapeutic agents. Additionally, serratane I has been investigated for its role in traditional medicine, particularly in the treatment of central nervous system and inflammation-related diseases .
Wirkmechanismus
The mechanism of action of serratane I involves its interaction with various molecular targets and pathways. For instance, serratane I has been shown to inhibit cholinesterases and β-secretase 1, which are key targets for the treatment of Alzheimer’s disease . The compound’s anti-inflammatory effects are attributed to its ability to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines . The exact molecular targets and pathways involved in these effects are still under investigation.
Vergleich Mit ähnlichen Verbindungen
(1S,3R,6S,11R,12S,15S,16S,21S)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane is part of a larger group of serratane-type triterpenoids, which include compounds such as serratane II (14-α-H), serratenediol, and serratenedione . These compounds share a similar core structure but differ in their functional groups and stereochemistry. This compound is unique due to its specific stereochemistry and biological activities. Compared to other triterpenoids, serratane I and its derivatives exhibit distinct pharmacological properties, making them valuable for further research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
18046-88-3 |
|---|---|
Molekularformel |
C30H52 |
Molekulargewicht |
412.7 g/mol |
IUPAC-Name |
(1S,3R,6S,11R,12S,15S,16S,21S)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane |
InChI |
InChI=1S/C30H52/c1-26(2)15-8-17-29(6)22-11-13-25-28(5,20-21(22)10-12-23(26)29)19-14-24-27(3,4)16-9-18-30(24,25)7/h21-25H,8-20H2,1-7H3/t21-,22+,23+,24+,25+,28+,29-,30+/m1/s1 |
InChI-Schlüssel |
SKHPWXHRIDLXBT-GKAFTTDVSA-N |
SMILES |
CC1(CCCC2(C1CCC3C2CCC4C(C3)(CCC5C4(CCCC5(C)C)C)C)C)C |
Isomerische SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4[C@@H](C2)CC[C@@H]5[C@@]4(CCCC5(C)C)C)(CCCC3(C)C)C |
Kanonische SMILES |
CC1(CCCC2(C1CCC3C2CCC4C(C3)(CCC5C4(CCCC5(C)C)C)C)C)C |
Synonyme |
β-Serratane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


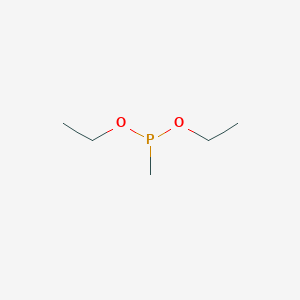
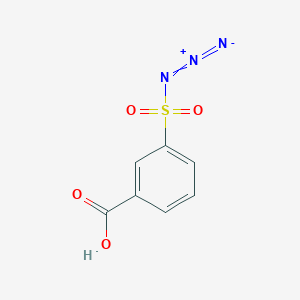

![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-](/img/structure/B91017.png)
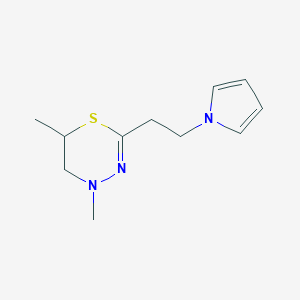

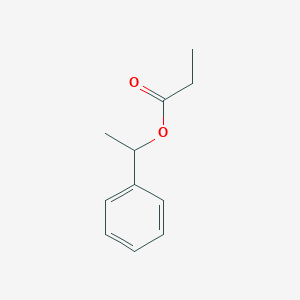
![N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide](/img/structure/B91027.png)
